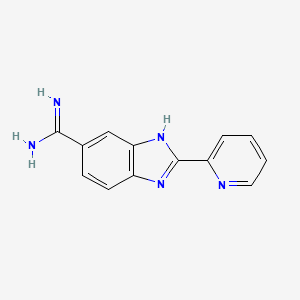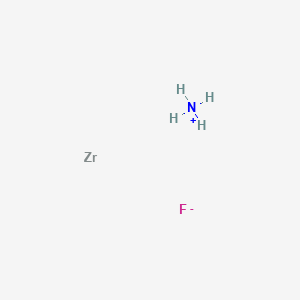![molecular formula C22H24N2 B12573518 N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine CAS No. 185213-50-7](/img/structure/B12573518.png)
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine is an organic compound that features a pyrene moiety attached to a butyl chain, which is further connected to an ethane-1,2-diamine group
Métodos De Preparación
The synthesis of N1-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and ethane-1,2-diamine as the primary starting materials.
Synthetic Route: One common method involves the alkylation of pyrene with a butyl halide to form 4-(Pyren-1-yl)butane. This intermediate is then reacted with ethane-1,2-diamine under suitable conditions to yield the final product.
Análisis De Reacciones Químicas
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate (KMnO~4~) to form pyrene derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced amine derivatives.
Aplicaciones Científicas De Investigación
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N1-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine involves its interaction with molecular targets through its pyrene and amine groups. The pyrene moiety can intercalate into DNA, while the amine groups can form hydrogen bonds with various biomolecules. These interactions can affect cellular processes and pathways, making the compound useful for studying molecular mechanisms .
Comparación Con Compuestos Similares
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound also features an ethane-1,2-diamine group but with pyridine substituents instead of pyrene.
1-(Indol-3-yl)ethane-1,2-diamine: This marine indole alkaloid contains an indole moiety instead of pyrene and has been studied for its biological properties.
Propiedades
Número CAS |
185213-50-7 |
|---|---|
Fórmula molecular |
C22H24N2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N'-(4-pyren-1-ylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H24N2/c23-13-15-24-14-2-1-4-16-7-8-19-10-9-17-5-3-6-18-11-12-20(16)22(19)21(17)18/h3,5-12,24H,1-2,4,13-15,23H2 |
Clave InChI |
HOPLTLJPTQIFPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)

![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)




![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)

